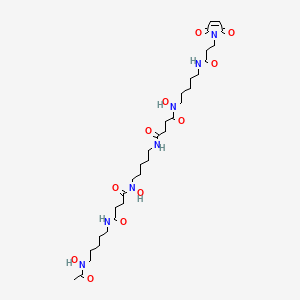
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide involves the conjugation of deferoxamine with maleimide. This process typically requires the use of specific solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes rigorous purification steps to achieve a purity level of ≥ 94% .
Chemical Reactions Analysis
Types of Reactions
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with sulfhydryl groups in biomolecules, forming stable thioether bonds.
Conjugation Reactions: It is used to conjugate metal ions to biomolecules, enhancing their imaging and therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfhydryl-reactive agents: For conjugation with thiol groups.
Metal ions: For chelation and bioconjugation purposes.
Major Products Formed
The major products formed from these reactions are metal-chelated biomolecules, which are used in various imaging and therapeutic applications .
Scientific Research Applications
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to stabilize metal ions in various chemical reactions.
Biology: Facilitates the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Employed in the development of radiopharmaceuticals for cancer imaging and therapy.
Industry: Used in the production of diagnostic kits and imaging agents.
Mechanism of Action
The mechanism of action of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide involves its ability to chelate metal ions and form stable complexes with biomolecules. This chelation enhances the stability and bioavailability of the metal ions, making them suitable for imaging and therapeutic applications . The molecular targets and pathways involved include the sulfhydryl groups in proteins and peptides, which form stable thioether bonds with the maleimide group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide stands out due to its high purity and efficiency in forming stable complexes with metal ions. Its ability to conjugate with a wide range of biomolecules makes it a versatile tool in various scientific and industrial applications .
Properties
Molecular Formula |
C32H53N7O11 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43) |
InChI Key |
WVJJZZJONDZKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCN1C(=O)C=CC1=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















